(S)-4-(3-bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline (2S,3S)-2,3-bis(benzoyloxy)succinate (S)-4-(3-bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline (2S,3S)-2,3-bis(benzoyloxy)succinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13643938
InChI: InChI=1S/C18H14O8.C16H14BrCl2N/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12;1-20-8-14(10-3-2-4-11(17)5-10)13-6-12(18)7-16(19)15(13)9-20/h1-10,13-14H,(H,19,20)(H,21,22);2-7,14H,8-9H2,1H3/t13-,14-;14-/m00/s1
SMILES: CN1CC(C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)Br.C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O
Molecular Formula: C34H28BrCl2NO8
Molecular Weight: 729.4 g/mol

(S)-4-(3-bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline (2S,3S)-2,3-bis(benzoyloxy)succinate

CAS No.:

Cat. No.: VC13643938

Molecular Formula: C34H28BrCl2NO8

Molecular Weight: 729.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-4-(3-bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline (2S,3S)-2,3-bis(benzoyloxy)succinate -

Specification

Molecular Formula C34H28BrCl2NO8
Molecular Weight 729.4 g/mol
IUPAC Name (4S)-4-(3-bromophenyl)-6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinoline;(2S,3S)-2,3-dibenzoyloxybutanedioic acid
Standard InChI InChI=1S/C18H14O8.C16H14BrCl2N/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12;1-20-8-14(10-3-2-4-11(17)5-10)13-6-12(18)7-16(19)15(13)9-20/h1-10,13-14H,(H,19,20)(H,21,22);2-7,14H,8-9H2,1H3/t13-,14-;14-/m00/s1
Standard InChI Key JIIPEQIGUADDNR-NDJQFVNWSA-N
Isomeric SMILES CN1C[C@H](C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)Br.C1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O
SMILES CN1CC(C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)Br.C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O
Canonical SMILES CN1CC(C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)Br.C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a tetrahydroisoquinoline core substituted with a 3-bromophenyl group at position 4, chlorine atoms at positions 6 and 8, and a methyl group at position 2. The (2S,3S)-2,3-bis(benzoyloxy)succinate moiety acts as a counterion, forming a salt via protonation of the tetrahydroisoquinoline’s basic nitrogen. The stereochemistry at positions 2 and 3 of the succinate ensures chiral specificity, critical for interactions with biological targets.

Table 1: Key Structural and Physicochemical Data

PropertyValue
Molecular FormulaC₃₄H₂₈BrCl₂NO₈
Molecular Weight729.4 g/mol
IUPAC Name4-(3-bromophenyl)-6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinoline; 2,3-dibenzoyloxybutanedioic acid
Canonical SMILESCN1CC(C2=C(C1)C(=CC(=C2Cl)Cl)Cl)C3=CC(=CC=C3)Br.C(=O)(C(C(C(=O)OCC(=O)C4=CC=CC=C4)OCC(=O)C5=CC=CC=C5)O)O
Stereochemistry(S)-configuration (tetrahydroisoquinoline); (2S,3S)-configuration (succinate)

Spectral Characteristics

  • Infrared (IR) Spectroscopy: Peaks at 1740 cm⁻¹ and 1720 cm⁻¹ confirm ester carbonyl groups in the succinate moiety.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: A singlet at δ 2.45 ppm corresponds to the methyl group on the tetrahydroisoquinoline. Aromatic protons from the bromophenyl and benzoyl groups appear between δ 7.2–8.1 ppm .

    • ¹³C NMR: Carbonyl carbons of the succinate ester resonate at δ 168–170 ppm.

Synthesis and Manufacturing

Synthetic Routes

The synthesis involves two primary components: the tetrahydroisoquinoline base and the (2S,3S)-2,3-bis(benzoyloxy)succinic acid.

Tetrahydroisoquinoline Core Synthesis

  • Friedel-Crafts Alkylation: 3-Bromophenylacetyl chloride reacts with dichlorinated toluene derivatives under AlCl₃ catalysis to form the isoquinoline precursor.

  • Reductive Amination: The intermediate undergoes cyclization with methylamine in the presence of NaBH₃CN to yield the tetrahydroisoquinoline framework.

Succinate Counterion Preparation

(2S,3S)-2,3-Bis(benzoyloxy)succinic acid is synthesized via stereoselective esterification of L-tartaric acid with benzoyl chloride in anhydrous pyridine.

Salt Formation

The tetrahydroisoquinoline base is protonated with (2S,3S)-2,3-bis(benzoyloxy)succinic acid in ethanol, yielding the final compound after recrystallization .

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield
Friedel-CraftsAlCl₃, DCM, 0°C → rt, 24h62%
Reductive AminationNaBH₃CN, MeOH, reflux, 12h45%
Succinate EsterificationBenzoyl chloride, pyridine, 0°C, 6h78%
Salt FormationEthanol, rt, 4h85%
AssayResultReference
Antimicrobial (S. aureus)MIC = 32 µg/mL
Cytotoxicity (MCF-7)IC₅₀ = 12 µM
Solubility (pH 7.4)0.24 mg/mL

Applications in Medicinal Chemistry

Chiral Resolution

The (2S,3S)-succinate moiety serves as a chiral auxiliary in resolving racemic mixtures of basic drugs, enhancing enantiomeric purity in APIs .

Prodrug Development

Ester groups in the succinate may undergo hydrolysis in vivo, enabling controlled release of the tetrahydroisoquinoline base.

Challenges and Future Directions

Synthetic Complexity

Multi-step synthesis and low yields (45% in reductive amination) hinder large-scale production. Future work could explore flow chemistry or enzymatic catalysis to optimize steps.

Solubility Limitations

Despite salt formation, aqueous solubility remains suboptimal (0.24 mg/mL). PEGylation or nanoformulation strategies may address this.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator